molecular formula C12H11NO3 B8796036 3-Methyl-5-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid CAS No. 354222-12-1

3-Methyl-5-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B8796036
M. Wt: 217.22 g/mol
InChI Key: SEZVOPBKPNUWQV-UHFFFAOYSA-N
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Patent
US06964975B2

Procedure details

Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate (183 mg) was dissolved in tetrahydrofuran/distilled water=4/1 (2 ml). Lithium hydroxide (66.5 mg) was added at room temperature, and the mixture was stirred at that temperature for 20 hours. After the completion of the reaction, 5%-aqueous hydrochloric acid was added to acidify the system, and the reaction product was extracted by liquid separation using chloroform and washed with saturated aqueous solution of sodium chloride. The product was dried over sodium sulfate to concentrate and the residue was dried using a vacuum pump. Thus, a useful intermidiate, i.e., 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylic acid (169 mg, yield 98%) was obtained.
Name
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]([O:9]C)=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1>O1CCCC1>[CH3:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1

Inputs

Step One
Name
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
Quantity
183 mg
Type
reactant
Smiles
CC1=NOC(=C1C(=O)OC)C1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water=4/1 (2 ml)
ADDITION
Type
ADDITION
Details
Lithium hydroxide (66.5 mg) was added at room temperature
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, 5%-aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted by liquid separation
WASH
Type
WASH
Details
washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=NOC(=C1C(=O)O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.